1-(But-2-en-1-yl)-4-methylbenzene

Description

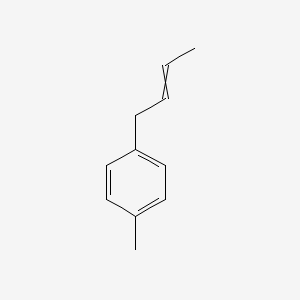

1-(But-2-en-1-yl)-4-methylbenzene is a substituted aromatic compound featuring a benzene ring with two substituents: a methyl group at the para position and a but-2-en-1-yl group. The but-2-en-1-yl group (CH₂=CHCH₂CH₂–) introduces an alkene functionality conjugated with the aromatic ring, which may influence electronic properties and reactivity. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, given the prevalence of similar alkenyl-substituted benzenes in cross-coupling reactions and drug discovery pipelines .

Properties

CAS No. |

21003-53-2 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-but-2-enyl-4-methylbenzene |

InChI |

InChI=1S/C11H14/c1-3-4-5-11-8-6-10(2)7-9-11/h3-4,6-9H,5H2,1-2H3 |

InChI Key |

ZVIJJVLFWYRYBC-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with crotyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of the double bond in the but-2-en-1-yl group can be achieved using catalysts like palladium on carbon, resulting in the formation of 1-(butan-1-yl)-4-methylbenzene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: 1-(butan-1-yl)-4-methylbenzene.

Substitution: Halogenated derivatives such as 1-(but-2-en-1-yl)-4-bromomethylbenzene.

Scientific Research Applications

1-(But-2-en-1-yl)-4-methylbenzene has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound may be used in the development of bioactive molecules or as a model compound in biochemical studies.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(But-2-en-1-yl)-4-methylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and methyl group are key sites for interaction with oxidizing agents. The molecular targets and pathways involved in these reactions include the formation of reactive intermediates such as radicals or carbocations, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations of the Alkene Group

- 1-(But-3-en-1-yl)-4-methylbenzene (CAS 20574-99-6, ): This isomer has the alkene group at the but-3-en-1-yl position (CH₂CH₂CH=CH–). Key Difference: The non-conjugated isomer may exhibit lower thermal stability and distinct reactivity in electrophilic aromatic substitution (EAS) due to reduced electron-donating effects from the alkene .

Alkyne-Substituted Analogues

- 1-(3-Chloroprop-1-yn-1-yl)-4-methylbenzene (): Replacing the alkene with a propargyl chloride group (C≡C–CH₂Cl) introduces sp-hybridization and electron-withdrawing effects. Key Difference: The alkyne substituent increases susceptibility to nucleophilic attack (e.g., in Sonogashira couplings) compared to the alkene, which primarily undergoes addition or EAS .

Ether Derivatives

Electron-Deficient Alkenes

- (Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene (): A fluoronitrovinyl group (–CH=CFNO₂) replaces the alkenyl chain. The electron-withdrawing nature of –NO₂ and –F deactivates the benzene ring, reducing EAS reactivity. Key Difference: This compound’s electrophilic substitution reactions are slower than those of the target compound, where the alkene and methyl groups are electron-donating .

Substituent Chain Length and Functional Groups

- 1-Allyl-4-methylbenzene (hypothetical analogue):

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Substituent | Functional Group | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|

| 1-(But-2-en-1-yl)-4-methylbenzene | –CH₂CH=CHCH₂, –CH₃ | Alkene | 146.23 | Conjugated alkene, EAS-active |

| 1-(But-3-en-1-yl)-4-methylbenzene | –CH₂CH₂CH=CH₂, –CH₃ | Alkene | 146.23 | Non-conjugated alkene |

| 1-(3-Chloroprop-1-yn-1-yl)-4-methylbenzene | –C≡C–CH₂Cl, –CH₃ | Alkyne, Chloride | 180.65 | Electrophilic alkyne |

| 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene | –O–CH₂CH=CHCH₂, –C₂H₅ | Ether | 176.26 | Polar, H-bond acceptor |

Table 2: Reactivity Trends

| Compound Type | Electrophilic Substitution Reactivity | Preferred Reactions |

|---|---|---|

| Conjugated alkenyl benzene (target) | High (due to resonance donation) | EAS, hydrogenation, Diels-Alder |

| Non-conjugated alkenyl benzene | Moderate | Radical addition, oxidation |

| Alkyne-substituted benzene | Low (sp-hybridization) | Cross-coupling, nucleophilic attack |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.